molecular formula C7H9N3O4 B12870903 ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate

ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B12870903
M. Wt: 199.16 g/mol
InChI Key: GTPDXGKRSKMUGN-UHFFFAOYSA-N
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Description

Ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with amino, nitro, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of functional groups like amino and nitro can facilitate binding to active sites or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-amino-4-nitro-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the pyrrole ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

ethyl 1-amino-4-nitropyrrole-2-carboxylate

InChI

InChI=1S/C7H9N3O4/c1-2-14-7(11)6-3-5(10(12)13)4-9(6)8/h3-4H,2,8H2,1H3

InChI Key

GTPDXGKRSKMUGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1N)[N+](=O)[O-]

Origin of Product

United States

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